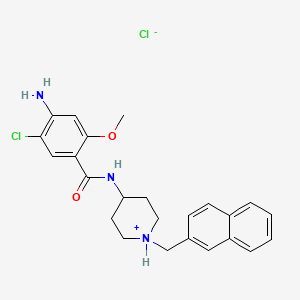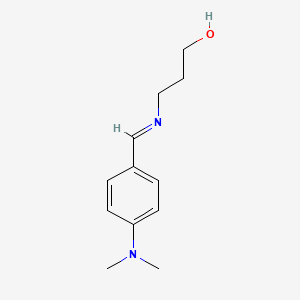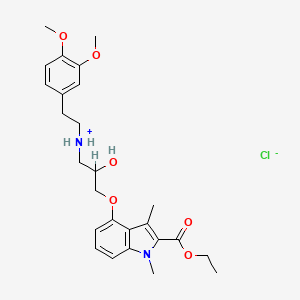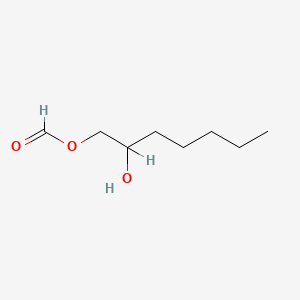
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes aromatic rings, a piperidine moiety, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the piperidine moiety and the naphthalenylmethyl group. Common reagents and conditions used in these reactions include:
Amination: Introduction of the amino group using reagents like ammonia or amines.
Halogenation: Introduction of the chlorine atom using reagents like thionyl chloride or N-chlorosuccinimide.
Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxybenzamide: Lacks the piperidine and naphthalenylmethyl groups.
4-Amino-5-chloro-2-methoxy-N-(4-piperidinyl)benzamide: Lacks the naphthalenylmethyl group.
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)benzamide: Lacks the piperidine group.
Uniqueness
The uniqueness of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride lies in its specific combination of functional groups and molecular structure, which may confer unique biological activities and applications compared to similar compounds.
Properties
CAS No. |
63639-48-5 |
|---|---|
Molecular Formula |
C24H27Cl2N3O2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[1-(naphthalen-2-ylmethyl)piperidin-1-ium-4-yl]benzamide;chloride |
InChI |
InChI=1S/C24H26ClN3O2.ClH/c1-30-23-14-22(26)21(25)13-20(23)24(29)27-19-8-10-28(11-9-19)15-16-6-7-17-4-2-3-5-18(17)12-16;/h2-7,12-14,19H,8-11,15,26H2,1H3,(H,27,29);1H |
InChI Key |
ZLJOBDHDRQFZQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC4=CC=CC=C4C=C3)Cl)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)





![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)





